Rhodamine B PEG2-NH2
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Overview
Description
Rhodamine B PEG2-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its red fluorescence, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B PEG2-NH2 typically involves the conjugation of Rhodamine B with a PEG2 linker that has an amine group. The process generally includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Conjugation with PEG2-NH2: The activated Rhodamine B is then reacted with PEG2-NH2 under controlled conditions to form the final product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Rhodamine B are activated using DCC and NHS.
Large-Scale Conjugation: The activated Rhodamine B is then conjugated with PEG2-NH2 in large reactors, ensuring consistent quality and yield
Chemical Reactions Analysis
Types of Reactions: Rhodamine B PEG2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The PEG2 linker allows for conjugation with other molecules, such as proteins and peptides
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Conjugation: Reagents such as NHS esters and maleimides are used for conjugation reactions
Major Products:
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Conjugated Molecules: Products formed from conjugation reactions with proteins or peptides
Scientific Research Applications
Rhodamine B PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell imaging and tracking due to its red fluorescence.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has therapeutic potential.
Industry: Applied in the production of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of Rhodamine B PEG2-NH2 involves its role as a PROTAC linker:
Target Binding: The compound binds to a target protein through the Rhodamine B moiety.
E3 Ligase Recruitment: The PEG2 linker facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Protein Degradation: The ubiquitin-proteasome system is activated, leading to the degradation of the target protein .
Comparison with Similar Compounds
Rhodamine B PEG2-NHS: Another PEG-based PROTAC linker with a similar structure but different functional group.
Rhodamine B PEG2-Maleimide: A compound with a maleimide group instead of an amine group, used for different conjugation reactions .
Uniqueness: Rhodamine B PEG2-NH2 is unique due to its amine group, which allows for versatile conjugation reactions. Its red fluorescence also makes it highly valuable for imaging applications .
Properties
Molecular Formula |
C32H40ClN3O4 |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
[9-[2-[2-(2-aminoethoxy)ethoxycarbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C32H40N3O4.ClH/c1-5-34(6-2)23-13-15-27-29(21-23)39-30-22-24(35(7-3)8-4)14-16-28(30)31(27)25-11-9-10-12-26(25)32(36)38-20-19-37-18-17-33;/h9-16,21-22H,5-8,17-20,33H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BGFAOKRTFBNDRA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCOCCN.[Cl-] |
Origin of Product |
United States |
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